Receptor Binding Profile: SSTR2/SSTR5 Affinity of Lanreotide vs. Pasireotide
Lanreotide exhibits a distinct receptor binding profile compared to the second-generation SSA pasireotide. Lanreotide demonstrates high affinity for SSTR2 (IC₅₀ = 0.75 nM) and moderate affinity for SSTR5 (IC₅₀ = 5.2 nM), with negligible binding to SSTR1, SSTR3, and SSTR4 [1][2]. In contrast, pasireotide shows a broader binding profile with highest affinity for SSTR5, followed by SSTR2, SSTR3, and SSTR1 (SST5 > SST2 > SST3 > SST1) [2]. This selectivity difference is critical: pasireotide's broader receptor engagement correlates with higher rates of hyperglycemia in clinical use, whereas lanreotide's narrower SSTR2-predominant profile offers a more favorable metabolic safety margin in NET and acromegaly populations [2].
| Evidence Dimension | Receptor Binding Affinity (IC₅₀) |
|---|---|
| Target Compound Data | SSTR2: 0.75 nM; SSTR5: 5.2 nM; SSTR1: 2330 nM; SSTR3: 107 nM; SSTR4: 2100 nM |
| Comparator Or Baseline | Pasireotide: SST5 > SST2 > SST3 > SST1 (rank order); Octreotide: SSTR2-preferential with minimal SSTR5 activity |
| Quantified Difference | Lanreotide shows ~6.9-fold higher affinity for SSTR2 vs SSTR5; Pasireotide demonstrates SST5 > SST2 binding hierarchy |
| Conditions | In vitro receptor binding assays using cloned human somatostatin receptor subtypes |
Why This Matters
This differential receptor selectivity profile informs compound selection for studies where minimizing hyperglycemia risk or targeting specific SSTR subtypes is required.
- [1] ScienceDirect. Lanreotide. In: Neuroscience Subject Area [Internet]. Elsevier B.V.; [cited 2026 Apr 20]. View Source
- [2] Gatto F, Barbieri F, Arvigo M, Thellung S, Amarù J, Albertelli M, Ferone D, Florio T. Biological and biochemical basis of the differential efficacy of first and second generation somatostatin receptor ligands in neuroendocrine neoplasms. Int J Mol Sci. 2019;20(16):3940. View Source
